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Compound of Interest

Compound Name: 4-Bromo-3-fluoroanisole

Cat. No.: B122430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3-fluoroanisole (CAS No. 458-50-4), a key intermediate in the synthesis of

pharmaceuticals and other advanced materials.[1] This document details the available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for data acquisition. The information presented herein is

intended to serve as a critical resource for the identification, characterization, and quality

control of this versatile compound.

Molecular Structure and Properties
Molecular Formula: C₇H₆BrFO[2][3][4]

Molecular Weight: 205.02 g/mol [3]

Appearance: Colorless to pale yellow liquid[2][5]

Synonyms: 1-Bromo-2-fluoro-4-methoxybenzene[2][6]

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-Bromo-3-
fluoroanisole.
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Table 1: Predicted ¹H and ¹³C NMR Data
No experimental NMR data with full assignment and coupling constants for 4-Bromo-3-
fluoroanisole was found in the searched literature. The data presented below is based on

established principles of NMR spectroscopy and prediction tools.

¹H NMR

(Predicted)

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

Aromatic Proton 7.3 - 7.5 dd ~8.5, ~2.0 H-6

Aromatic Proton 7.0 - 7.2 dd ~8.5, ~2.5 H-5

Aromatic Proton 6.8 - 7.0 dd ~8.5, ~1.0 H-2

Methoxy Protons ~3.8 s - -OCH₃

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Aromatic Carbon 158 - 162 (d, ¹JCF) C-3

Aromatic Carbon 154 - 158 C-1

Aromatic Carbon 125 - 129 C-5

Aromatic Carbon 115 - 119 (d, ²JCF) C-2

Aromatic Carbon 112 - 116 (d, ²JCF) C-4

Aromatic Carbon 108 - 112 (d, ³JCF) C-6

Methoxy Carbon 55 - 57 -OCH₃

Note: Predicted values are for guidance and should be confirmed by experimental data. 'd'

denotes a doublet, and 'dd' denotes a doublet of doublets. JCF refers to the coupling constant

between carbon and fluorine.

Table 2: Infrared (IR) Spectroscopy Data
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The following characteristic IR absorption bands are expected for 4-Bromo-3-fluoroanisole.

This data is based on the known FTIR spectrum available on SpectraBase.[2]

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1600-1585 Strong Aromatic C=C Stretch

1500-1400 Strong Aromatic C=C Stretch

~1250 Strong Aryl-O-C Asymmetric Stretch

1100-1000 Strong C-F Stretch

~1030 Medium Aryl-O-C Symmetric Stretch

690-515 Medium-Strong C-Br Stretch

Table 3: Mass Spectrometry (MS) Data
The predicted mass-to-charge ratios (m/z) for various adducts of 4-Bromo-3-fluoroanisole are

provided below. Due to the presence of bromine, an M+2 isotope peak of similar intensity to the

molecular ion peak is expected.

Adduct Predicted m/z

[M]⁺ 203.95805

[M+H]⁺ 204.96588

[M+Na]⁺ 226.94782

[M-H]⁻ 202.95132

Data sourced from PubChemLite.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher) is

required.

Sample Preparation:

Weigh approximately 10-20 mg of 4-Bromo-3-fluoroanisole.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Solvent: CDCl₃

Temperature: 298 K

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-32

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Pulse Angle: 30-45°
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum and identify peak multiplicities and coupling

constants.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27

FT-IR, is suitable.[2]

Sample Preparation:

As 4-Bromo-3-fluoroanisole is a liquid, the spectrum can be obtained directly using the

"neat" technique.[2] A small drop of the liquid is placed between two KBr plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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A background spectrum of the clean KBr plates or ATR crystal should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used for

the analysis of small molecules.

Sample Preparation:

Prepare a dilute solution of 4-Bromo-3-fluoroanisole (e.g., 1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion):

Ionization Mode: Electron Ionization (EI)

Ion Source Temperature: 200-250 °C

Electron Energy: 70 eV

Mass Range: m/z 50-300

Data Analysis:

Identify the molecular ion peak (M⁺) and the M+2 peak, which should be of nearly equal

intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and the

structure of 4-Bromo-3-fluoroanisole.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 4-Bromo-3-fluoroanisole.

Caption: Chemical structure of 4-Bromo-3-fluoroanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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